

The Genesis of a Urinary Antiseptic: A Technical History of Sodium Mandelate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium mandelate*

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This in-depth guide explores the discovery and history of **sodium mandelate** in chemical research, tracing its origins from the parent mandelic acid to its application as a significant therapeutic agent. We will delve into the foundational synthesis methods, quantitative data on its efficacy, and the experimental protocols that established its place in medicinal chemistry.

Discovery and Early Synthesis

The story of **sodium mandelate** begins with the discovery of its parent compound, mandelic acid. In 1831, the German pharmacist Ferdinand Ludwig Winckler isolated mandelic acid through the hydrolysis of amygdalin, a compound found in bitter almonds.^[1] The name "mandelic acid" is derived from the German word "Mandel," meaning almond.

While the exact first synthesis of **sodium mandelate** is not well-documented as a singular discovery event, its preparation is a straightforward acid-base neutralization of mandelic acid. Early preparations would have followed the synthesis of mandelic acid itself. One of the common early methods for synthesizing mandelic acid involved a two-step process:

- Formation of Mandelonitrile: Benzaldehyde was reacted with sodium bisulfite to form an adduct. This intermediate was then treated with sodium cyanide to produce mandelonitrile (also known as benzaldehyde cyanohydrin).^[2]

- Hydrolysis to Mandelic Acid: The mandelonitrile was then hydrolyzed, typically using a strong acid like hydrochloric acid, to yield mandelic acid.[2][3]

Once mandelic acid was isolated, it could be readily converted to its sodium salt by reacting it with a sodium base, such as sodium hydroxide or sodium carbonate.

Physical and Chemical Properties

Here are some of the key physical and chemical properties of **sodium mandelate**:

Property	Value	Reference
Molecular Formula	C ₈ H ₇ NaO ₃	[4]
Molecular Weight	174.13 g/mol	[5]
Appearance	White crystalline powder	[4]
Solubility in Water	1 g in 1.1 mL	[6]
Melting Point	272-282 °C (simple salt)	[6]

The Rise of Sodium Mandelate as a Urinary Antiseptic

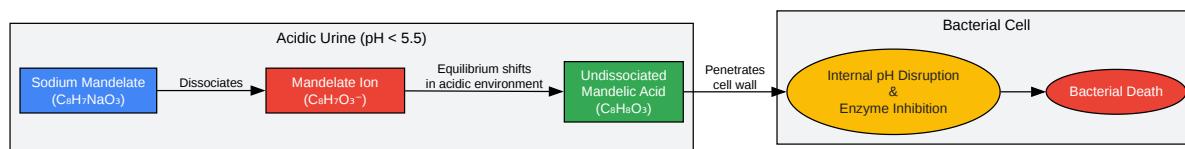
The therapeutic potential of mandelic acid and its salts came to the forefront in the 1930s, largely through the work of Dr. M. L. Rosenheim. Prior to this, the ketogenic diet was used to treat urinary tract infections (UTIs), and it was discovered that the bactericidal effect was due to the excretion of β-hydroxybutyric acid in the urine, which lowered the urinary pH.[7] This led to a search for other organic acids that were excreted unchanged in the urine and could produce a similar effect.

In 1935, Rosenheim published a landmark paper in *The Lancet* detailing the use of mandelic acid in treating UTIs.[7][8][9] He demonstrated that for mandelic acid to be effective, the urine had to be maintained at a pH of 5.5 or less. **Sodium mandelate** was often used as it was more palatable than the free acid. To ensure an acidic urinary pH, patients were often co-administered ammonium chloride.

Mechanism of Action

The antibacterial action of **sodium mandelate** is not attributed to the mandelate ion itself, but rather to the undissociated mandelic acid molecule. In an acidic environment (low pH), the equilibrium between the mandelate ion and undissociated mandelic acid shifts towards the latter. This uncharged form of the acid is more lipid-soluble and can therefore more readily penetrate the bacterial cell wall. Once inside the bacterium, where the internal pH is typically higher, the mandelic acid dissociates, releasing protons (H^+ ions) and acidifying the cytoplasm. This disruption of the internal pH homeostasis interferes with essential enzymatic functions and ultimately leads to bacterial death.

This pH-dependent mechanism is a key principle in its therapeutic action.



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Mechanism of pH-dependent antibacterial action of mandelic acid.

Experimental Protocols

Synthesis of Mandelic Acid from Benzaldehyde (A Historical Method)

This protocol is based on early 20th-century methods and should be performed with appropriate safety precautions.

Materials:

- Benzaldehyde
- Sodium bisulfite solution (saturated)

- Sodium cyanide
- Hydrochloric acid (concentrated)
- Ether
- Benzene

Procedure:

- Formation of the Bisulfite Adduct: In a flask, vigorously stir 318g of benzaldehyde with 850 cc of a saturated sodium bisulfite solution. Add 900g of cracked ice to the mixture during the initial part of the addition to maintain a low temperature.
- Formation of Mandelonitrile: To the above mixture, add a solution of 147g of sodium cyanide in 500 cc of water. A layer of mandelonitrile will form and should be separated using a separatory funnel.
- Hydrolysis: Immediately add the separated mandelonitrile to a mixture of 450 cc of concentrated hydrochloric acid and 300 cc of water. Heat the mixture on a steam bath. The hydrolysis reaction will proceed, and ammonium chloride will form alongside mandelic acid.
- Extraction and Crystallization: After cooling, extract the aqueous solution with ether. The ether is then displaced by benzene, and upon cooling, mandelic acid will crystallize out and can be collected by filtration.

Preparation of Sodium Mandelate

Materials:

- Mandelic acid
- Sodium carbonate
- Distilled water
- Methanol

- Acetone
- Ether

Procedure:

- Dissolve 2.5 grams of sodium carbonate in 50 ml of distilled water.
- Gradually add 10-15 grams of mandelic acid to the sodium carbonate solution.
- Heat the solution for a short period and then evaporate the water using a water bath.
- Treat the solid residue with 20 ml of ether and filter.
- Dissolve the solid in a minimum amount of hot methanol.
- Add an amount of acetone equal to ten times the volume of methanol used.
- Place the mixture in a refrigerator for at least two days to allow for crystallization.
- Filter the crystals, wash with ether to remove any unreacted mandelic acid, and dry under vacuum at 90°C for 2-3 hours.[\[10\]](#)

Determination of Bactericidal Action (In Vitro)

This protocol is a generalized representation of methods used to determine the minimum inhibitory concentration (MIC).

Materials:

- Broth medium (e.g., nutrient broth)
- Bacterial culture (e.g., E. coli)
- Mandelic acid stock solution
- Buffers to adjust pH
- Sterile test tubes or microplates

Procedure:

- Prepare a series of dilutions of mandelic acid in the broth medium in separate test tubes or wells of a microplate.
- Adjust the pH of the medium in each tube/well to the desired experimental value (e.g., 5.0, 5.5, 6.0, etc.).
- Inoculate each tube/well with a standardized suspension of the test bacterium. Include a positive control (broth with bacteria, no mandelic acid) and a negative control (broth only).
- Incubate the tubes/plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).
- Observe for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of mandelic acid at which there is no visible growth.

Quantitative Data on Bactericidal Efficacy

The effectiveness of mandelic acid as a urinary antiseptic is critically dependent on both its concentration and the pH of the urine. Early studies by Rosenheim and his contemporaries established these parameters.

Table 1: Bactericidal Concentration of Mandelic Acid against E. coli

Urinary pH	Required Mandelic Acid Concentration for Bactericidal Effect
5.0	0.25%
5.3	0.5%
5.5	1.0%
> 5.7	Generally ineffective

Data compiled from historical studies and general consensus in the literature.

Table 2: Minimum Inhibitory Concentration (MIC) of Mandelic Acid Against Various Bacteria

Bacterial Strain	MIC (mg/mL)
Listeria monocytogenes	1.50
Bacillus subtilis	1.50
Staphylococcus aureus	1.75
Escherichia coli	2.00
Salmonella typhimurium	2.50

Note: These are modern in-vitro findings and the pH of the growth medium significantly impacts these values.[\[11\]](#)

Conclusion

The journey of **sodium mandelate** from a derivative of a natural product to a key therapeutic agent for urinary tract infections is a testament to the systematic application of chemical and clinical research. While the initial discovery of mandelic acid by Ferdinand Ludwig Winckler laid the groundwork, it was the clinical investigations of M. L. Rosenheim that solidified its place in medicine. The understanding of its pH-dependent mechanism of action was crucial to its successful application. Although now largely superseded by modern antibiotics, the story of **sodium mandelate** remains a significant chapter in the history of antimicrobial chemotherapy, illustrating the elegant interplay between chemical properties and biological activity.

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- To cite this document: BenchChem. [The Genesis of a Urinary Antiseptic: A Technical History of Sodium Mandelate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087138#discovery-and-history-of-sodium-mandelate-in-chemical-research\]](https://www.benchchem.com/product/b087138#discovery-and-history-of-sodium-mandelate-in-chemical-research)

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